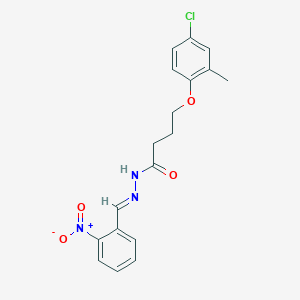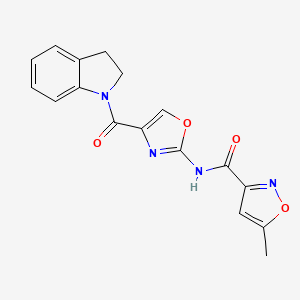![molecular formula C19H21ClN2O3 B2378496 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 1251681-75-0](/img/structure/B2378496.png)
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications:
- Studies on compounds like hydroxyzine and trazodone, which share some structural similarities, highlight their use in treating anxiety, depression, and their metabolites. These compounds' actions on the central nervous system (CNS) suggest potential research applications in exploring therapeutic options for psychiatric conditions (Johnson, 1982); (Vatassery, Holden, Hazel, & Dysken, 1997).
Toxicological Studies and Safety Evaluations:
- Research on MT-45, a novel psychoactive substance, and its non-fatal intoxications offer insights into the safety profiles and toxicological evaluations of new compounds, potentially guiding the safety assessments of related substances (Helander, Bäckberg, & Beck, 2014).
Chemical Analysis and Detection Methods:
- Analytical techniques developed for identifying and quantifying trazodone and its metabolite, 1-m-chlorophenyl-piperazine, in biological samples underscore the importance of robust detection methods for research and therapeutic monitoring, which could be applied to studying compounds with similar chemical structures (Vatassery, Holden, Hazel, & Dysken, 1997).
Metabolism and Pharmacokinetics:
- Studies on the metabolism and disposition of drugs like venetoclax highlight the complex metabolic pathways involved in drug clearance and the formation of metabolites. Such research is crucial for understanding the pharmacokinetics and optimizing the therapeutic use of compounds with similar frameworks (Liu et al., 2017).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-15-2-1-3-16(11-15)22-8-6-21(7-9-22)12-17(23)14-4-5-18-19(10-14)25-13-24-18/h1-5,10-11,17,23H,6-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFKDARGDHJTFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC3=C(C=C2)OCO3)O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)






![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

